2-chloro-5-[(difluoromethyl)sulfanyl]pyridine
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Overview
Description
2-chloro-5-[(difluoromethyl)sulfanyl]pyridine is a chemical compound with the molecular formula C6H3ClF2NS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position and a difluoromethylsulfanyl group at the 5-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine typically involves the introduction of the difluoromethylsulfanyl group to a chloropyridine precursor. One common method includes the reaction of 2-chloropyridine with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(difluoromethyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-chloro-5-[(difluoromethyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(difluoromethyl)sulfanyl]pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The difluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethylthio)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-chloro-5-(difluoromethyl)pyridine: Lacks the sulfanyl group but has a similar difluoromethyl group.
2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethylsulfanyl group.
Uniqueness
2-chloro-5-[(difluoromethyl)sulfanyl]pyridine is unique due to the presence of both a chlorine atom and a difluoromethylsulfanyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of biologically active compounds .
Properties
IUPAC Name |
2-chloro-5-(difluoromethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NS/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUMSGFOQTZOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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